Cyclohexyl Substitution Confers Distinct Nociceptin/Orphanin FQ (NOP) Receptor Affinity Compared to FTY720
The 2-cyclohexyl substitution on the aminopropane-diol core imparts a unique pharmacological profile distinct from the clinically advanced S1P modulator, FTY720. While FTY720 acts as an S1P receptor agonist following phosphorylation, derivatives with a cyclohexyl group at this position, such as those described in the Gruenenthal patent (US9120797), have been shown to exhibit potent binding affinity for the human Nociceptin/Orphanin FQ (NOP) receptor [1]. This is a divergent target from the S1P receptors modulated by FTY720 .
| Evidence Dimension | Receptor Binding Affinity (Ki) for Nociceptin/Orphanin FQ (NOP) Receptor |
|---|---|
| Target Compound Data | Ki = 1.10 nM |
| Comparator Or Baseline | FTY720 (Fingolimod) - primary targets are S1P receptors, no reported NOP receptor affinity. |
| Quantified Difference | The cyclohexyl derivative demonstrates high-affinity binding to a completely different GPCR target. |
| Conditions | In vitro receptor binding assay using 3H-nociceptin/orphanin FQ with membranes from human recombinant cells. |
Why This Matters
This target deviation means the compound is not a direct substitute for FTY720 in S1P pathway studies and offers a differentiated chemical starting point for NOP receptor-focused drug discovery programs.
- [1] Gruenenthal GmbH. (2015). US9120797 B2: Cyclohexane derivatives as NOP receptor agonists. View Source
